

Application Notes and Protocols for XL01126 in Cell Culture Experiments

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Compound of Interest

Compound Name: XL01126

Cat. No.: B10829344

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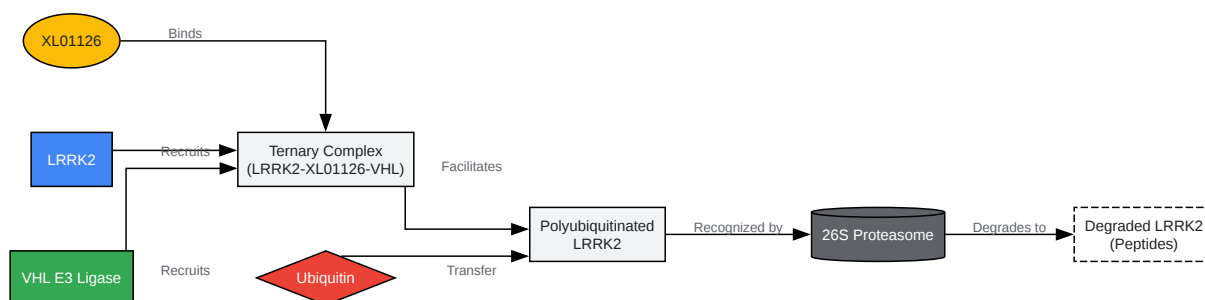
For Researchers, Scientists, and Drug Development Professionals

Introduction

XL01126 is a potent, selective, and bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2).^{[1][2][3][4][5]} As a key target in Parkinson's disease research, the ability to effectively degrade LRRK2 protein offers a powerful tool to study its cellular functions. **XL01126** is comprised of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and an inhibitor of LRRK2, joined by a linker. This heterobifunctional molecule facilitates the formation of a ternary complex between LRRK2 and VHL, leading to the ubiquitination and subsequent degradation of LRRK2 by the proteasome. These application notes provide detailed protocols for utilizing **XL01126** in cell culture experiments to study LRRK2 degradation and its downstream signaling effects.

Mechanism of Action

XL01126 induces the degradation of LRRK2 through the ubiquitin-proteasome system. The molecule acts as a bridge, bringing LRRK2 into proximity with the VHL E3 ligase. This induced proximity results in the polyubiquitination of LRRK2, marking it for recognition and degradation by the 26S proteasome. This targeted protein degradation approach allows for the study of LRRK2's non-catalytic and scaffolding functions in addition to its kinase activity. The degradation of LRRK2 by **XL01126** can be blocked by pre-treatment with a VHL ligand (VH101), a neddylation inhibitor (MLN4924), or a proteasome inhibitor (MG132).



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Mechanism of **XL01126**-induced LRRK2 degradation.

Data Presentation

In Vitro Degradation of LRRK2 by XL01126

Cell Line	LRRK2 Genotype	DC50 (4h)	DC50 (24h)	Dmax (4h)	Dmax (24h)	Half-life (T _{1/2})
MEFs	Wild-Type (WT)	32 nM	-	82%	-	1.2 h
MEFs	G2019S Mutant	14 nM	-	90%	-	0.6 h
Human PBMCs	Wild-Type (WT)	72 nM	17 nM	-	-	2.4 h (at 300 nM)
SH-SY5Y	Wild-Type (WT)	-	-	>50%	>50%	-

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Inhibition of Downstream Signaling

Cell Line	LRRK2 Genotype	pRab10 EC50 (4h)
MEFs	Wild-Type (WT)	~71 nM
MEFs	G2019S Mutant	~18 nM

EC50: Half-maximal effective concentration for the inhibition of Rab10 phosphorylation.

Experimental Protocols

Cell Culture and Seeding

a. Mouse Embryonic Fibroblasts (MEFs)

- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.
- Subculturing: When cells reach 80-90% confluency, wash with DPBS, and detach using Trypsin-EDTA. Neutralize trypsin with culture medium and re-plate at a 1:3 split ratio.
- Seeding for Experiments: Seed MEF cells in 6-well plates at a density of 1×10^6 cells per well and allow to adhere overnight before treatment.

b. SH-SY5Y Human Neuroblastoma Cells

- Culture Medium: 1:1 mixture of MEM and F12 medium supplemented with 10% FBS, 1% Non-Essential Amino Acids, 1 mM Sodium Pyruvate, and 1% Penicillin-Streptomycin.
- Subculturing: At 60-80% confluency, wash with DPBS and detach with Trypsin-EDTA for 5 minutes at 37°C. Inactivate trypsin with FBS-containing medium.
- Seeding for Experiments: Seed cells at a density of 1×10^6 cells/mL in fresh culture medium.

c. Human Peripheral Blood Mononuclear Cells (PBMCs)

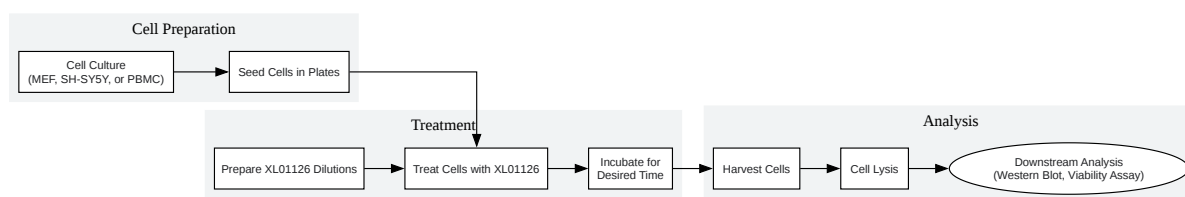
- Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Dilute blood 1:1 with PBS, carefully layer onto the Ficoll-Paque, and

centrifuge at 1000 x g for 20-30 minutes with the brake off.

- Culture Medium: Resuspend isolated PBMCs in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Seeding for Experiments: Resuspend the PBMC pellet and seed for experimental analysis.

XL01126 Treatment

- Prepare a stock solution of **XL01126** in DMSO.
- On the day of the experiment, dilute the stock solution to the desired concentrations in pre-warmed cell culture medium.
- Remove the existing medium from the cultured cells and replace it with the medium containing the various concentrations of **XL01126** or vehicle control (e.g., 0.1% DMSO).
- Incubate the cells for the desired time period (e.g., 4 hours or 24 hours) at 37°C in a 5% CO₂ incubator.



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General experimental workflow for **XL01126** treatment.

Western Blotting for LRRK2 and Phospho-Rab10

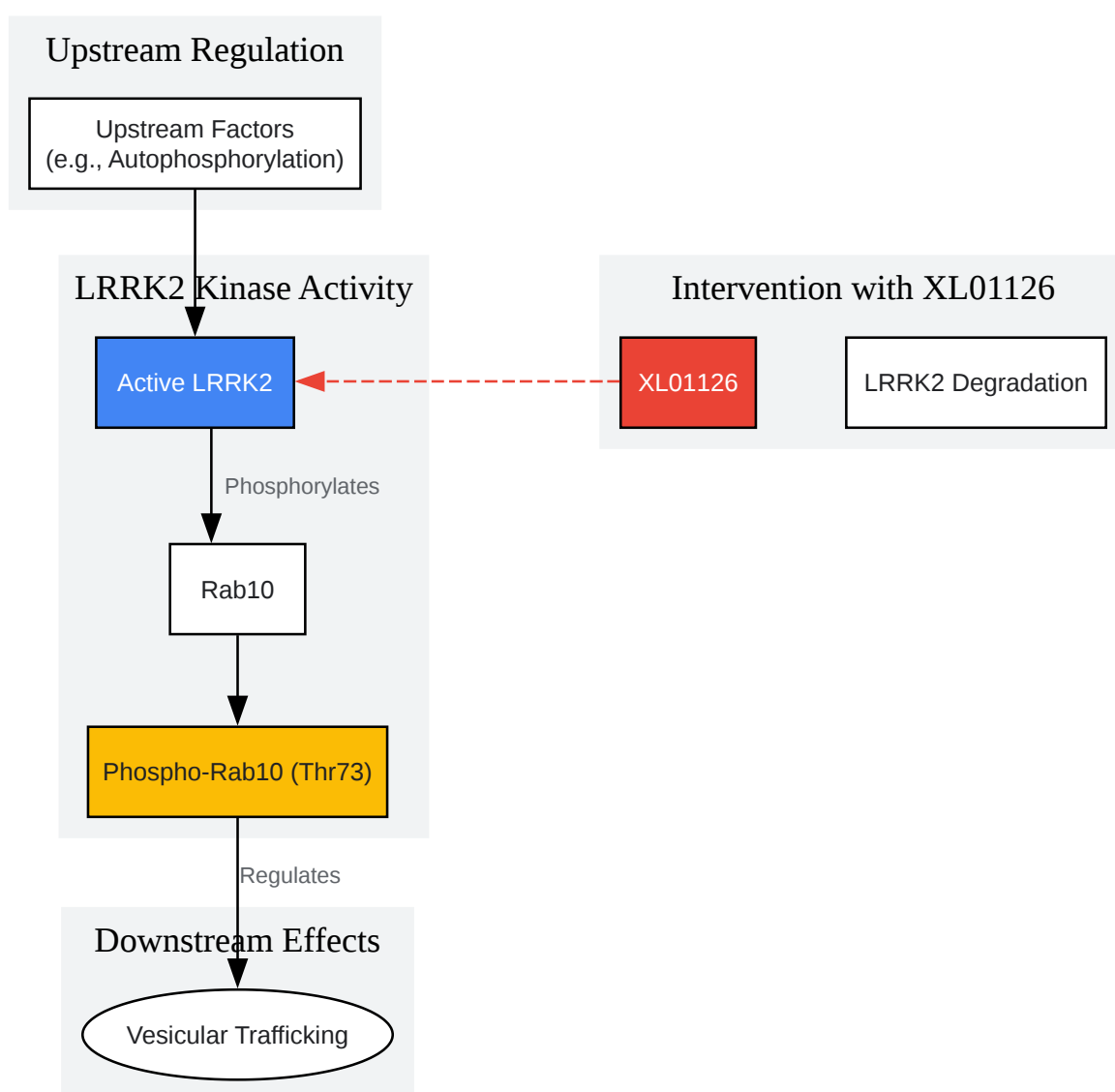
- **Cell Lysis:** After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA or Bradford assay.
- **Sample Preparation:** Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
- **SDS-PAGE:** Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
- **Protein Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against LRRK2, phospho-Rab10 (Thr73), total Rab10, and a loading control (e.g., GAPDH or Tubulin) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Quantification:** Quantify the band intensities to determine the relative levels of LRRK2 and phospho-Rab10.

Cell Viability Assay (MTT or CCK-8)

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of **XL01126** and a vehicle control for the desired duration (e.g., 72 hours).

- Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
- Signal Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

Signaling Pathway Diagram



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LRRK2 signaling pathway and the effect of **XL01126**.

Conclusion

XL01126 is a valuable research tool for studying the cellular biology of LRRK2. Its potent and rapid degradation of LRRK2 allows for a detailed investigation of the consequences of LRRK2 protein loss. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize **XL01126** in their cell culture experiments and contribute to a deeper understanding of LRRK2's role in health and disease.

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